molecular formula C20H19NO5S B2560495 (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1706155-43-2

(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2560495
CAS No.: 1706155-43-2
M. Wt: 385.43
InChI Key: UFFXPWWGOXWWEC-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction efficiency and reduce reaction times . Additionally, the use of environmentally benign solvents and catalysts is often preferred to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran ring and the pyrrolidin-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to the observed biological effects . The methoxy and phenylsulfonyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxybenzofuran-2-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 7-position and the phenylsulfonyl group on the pyrrolidin-1-yl moiety differentiates it from other benzofuran and indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S/c1-25-17-9-5-6-14-12-18(26-19(14)17)20(22)21-11-10-16(13-21)27(23,24)15-7-3-2-4-8-15/h2-9,12,16H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFXPWWGOXWWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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